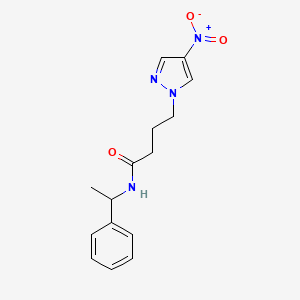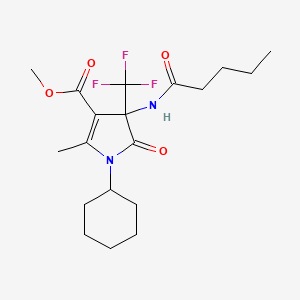![molecular formula C28H23ClN4O5 B11487539 1'-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11487539.png)
1'-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can be achieved through a multi-step process involving the formation of the spiro ring system. One common method involves the use of a dicationic molten salt as a catalyst, which facilitates the reaction under solvent-free conditions or in ethanol as a green solvent . The reaction typically proceeds at temperatures ranging from 50 to 120°C, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and environmentally friendly industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1’-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other functional groups, modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
1’-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment
Material Science: Its unique spiro structure can be utilized in the development of advanced materials with specific mechanical and electronic properties.
Biological Studies: The compound’s interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 1’-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a different core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar biological activity but distinct structural features.
Uniqueness
1’-(4-chlorophenyl)-8-nitro-3-phenyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione stands out due to its spiro structure, which imparts unique chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound for targeted cancer therapy.
Properties
Molecular Formula |
C28H23ClN4O5 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
1'-(4-chlorophenyl)-8-nitro-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C28H23ClN4O5/c29-20-6-8-21(9-7-20)32-26(35)28(25(34)30-27(32)36)16-19-14-22(33(37)38)10-11-23(19)31-13-12-18(15-24(28)31)17-4-2-1-3-5-17/h1-11,14,18,24H,12-13,15-16H2,(H,30,34,36) |
InChI Key |
NLRCUMVFDSAJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CC1C3=CC=CC=C3)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)N(C4=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![16-hydroxy-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B11487466.png)
![11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene](/img/structure/B11487471.png)
![Urea, N-[3-(9H-carbazol-9-yl)propyl]-N'-(2-cyanophenyl)-](/img/structure/B11487478.png)

![2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11487499.png)
![methyl 2-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B11487505.png)
![Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate](/img/structure/B11487507.png)
![Methyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}carbamate](/img/structure/B11487512.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B11487513.png)
![4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11487525.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487526.png)
![3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B11487529.png)
